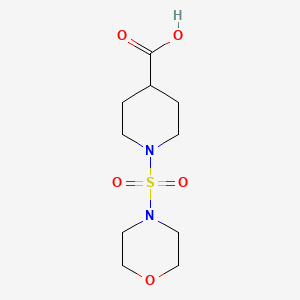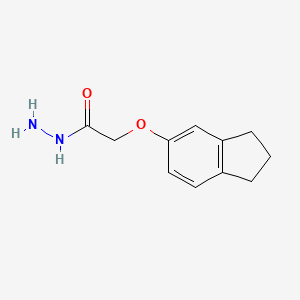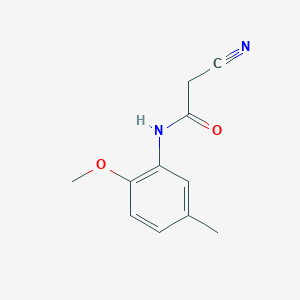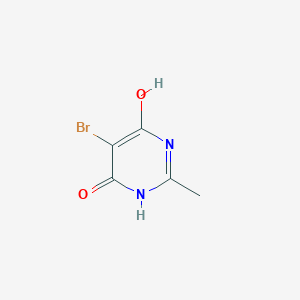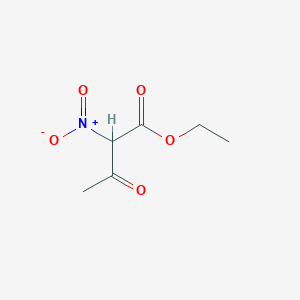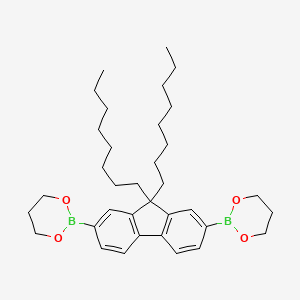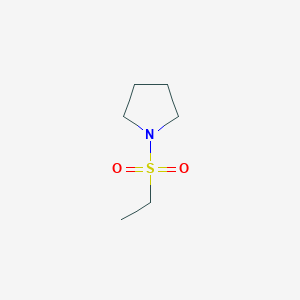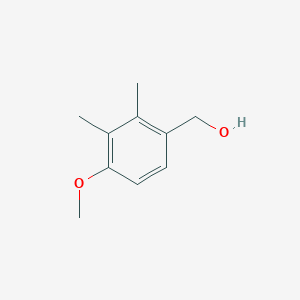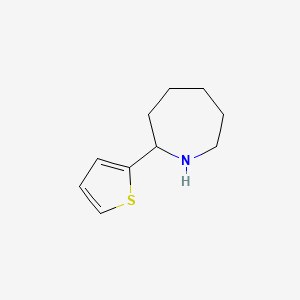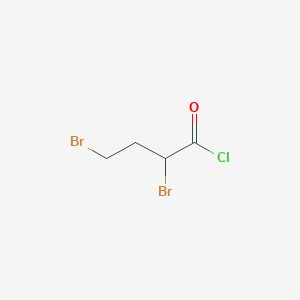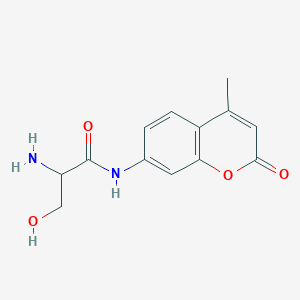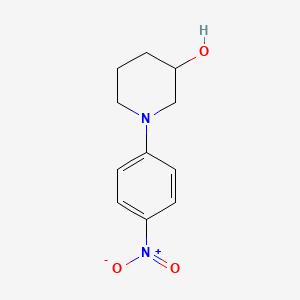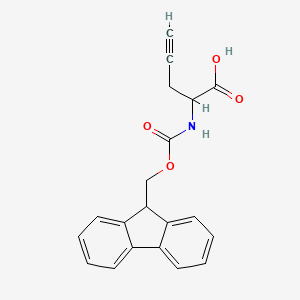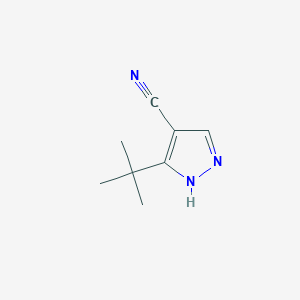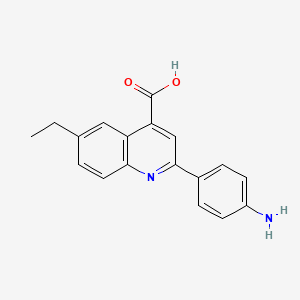
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of an amino group on the phenyl ring and a carboxylic acid group on the quinoline moiety suggests potential for interaction with biological targets, such as receptors or enzymes.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a two-step synthesis involving the conversion of anthranilic acids to isatoic anhydrides followed by a reaction with the sodium enolate of ethyl acetoacetate has been reported . This method provides a pathway to substituted quinolines, which could be adapted to synthesize the compound . Additionally, the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidene methyl-2H-pyran-5-carboxylate has been described, which could offer insights into the synthesis of related quinoline compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the stereochemistry of tetrahydroquinoline derivatives has been found to be significant in their role as antagonists at the glycine site of the NMDA receptor . The preferred conformation of these molecules places the carboxyl group pseudoequatorial and the amide group pseudoaxial, which could be relevant for the binding and activity of "2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid" .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological targets. The presence of an amino group allows for reactions such as amide formation, as seen with the synthesis of a fluorescent derivatizing reagent from a 6-aminoquinolyl compound . This reactivity could be exploited in the synthesis and modification of "2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid" to enhance its properties or to create probes for biological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their functional groups. The carboxylic acid group typically increases water solubility, which can be beneficial for biological applications. The amino group can participate in hydrogen bonding and ionic interactions, which may affect the compound's binding to biological targets. The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate demonstrates the stability of the urea derivatives formed from aminoquinolines, suggesting that similar stability might be expected for "2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid" derivatives .
科学的研究の応用
Synthesis of Heterocyclic Compounds :
- Stefanović, Lorenc, and Mihailović (2010) reported the synthesis of 2-hydroxyquinazoline-4-carboxylic acid by condensing the potassium salt of isatinic acid with urea and other compounds, yielding various derivatives through methylation and decarboxylation reactions (Stefanović, Lorenc, & Mihailović, 2010).
Antibacterial and Antifungal Agents :
- Corelli et al. (1983) synthesized derivatives of 4-hydroxyquinoline-3-carboxylic acid and 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid, demonstrating their potential as antibacterial agents (Corelli et al., 1983).
Structural Studies in Medicinal Chemistry :
- Research by Li et al. (2013) into 4H-Chromene-2-carboxylic acid ester derivatives explored their utility in the structure-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Enzymatic Assays :
- Song et al. (2010) used D-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid in an enzymatic assay to measure the activity of D-amino acid oxidase, showcasing a novel method to assess enzyme activity using fluorescence intensity (Song et al., 2010).
Microwave-Irradiated Synthesis and Antimicrobial Activity :
- Bhatt and Agrawal (2010) demonstrated the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives using microwave irradiation, which proved to be efficient and yielded compounds with significant antimicrobial activity (Bhatt & Agrawal, 2010).
Drug Discovery and Peptidomimetic Drugs :
- Mbaezue, Topić, and Tsantrizos (2023) investigated P-chiral, N-phosphoryl sulfonamide Brønsted acids for the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylate esters, important in drug discovery and the design of peptidomimetic drugs (Mbaezue, Topić, & Tsantrizos, 2023).
Antitubercular Activity :
- Marvadi et al. (2020) synthesized and evaluated a series of quinoline derivatives for their antitubercular activity, providing insights into novel therapeutic agents against Mycobacterium tuberculosis (Marvadi et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUHLACAQIMPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

